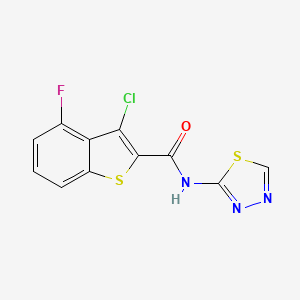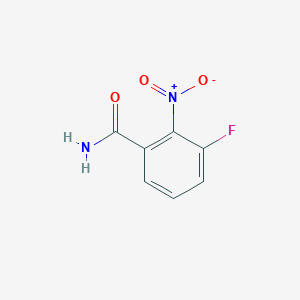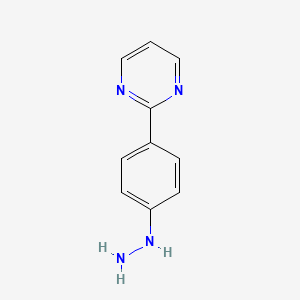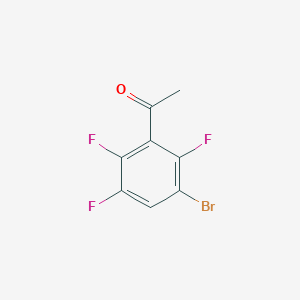
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrF3O It is a derivative of ethanone, where the phenyl ring is substituted with bromine and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,5,6-trifluoroacetophenone. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce the corresponding alcohol.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Applications De Recherche Scientifique
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone depends on the specific application and reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2,4,6-trifluorophenyl)ethanone
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 1-(2-Bromo-4-chloro-3,5,6-trifluorophenyl)ethanone
Uniqueness: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of bromine and multiple fluorine atoms influences its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H4BrF3O |
|---|---|
Poids moléculaire |
253.02 g/mol |
Nom IUPAC |
1-(3-bromo-2,5,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2H,1H3 |
Clé InChI |
BILRWNUDSSCTTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


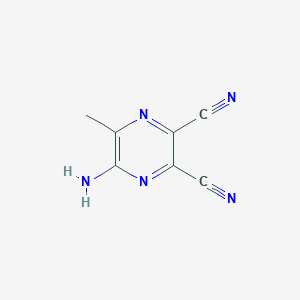

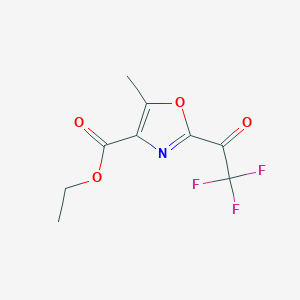
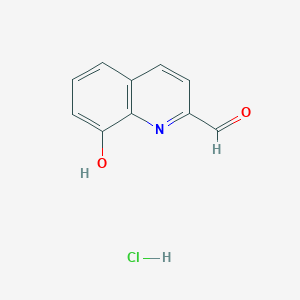
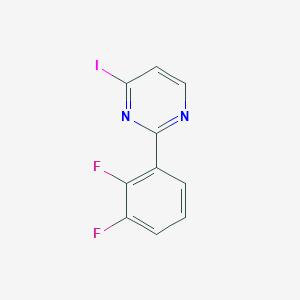
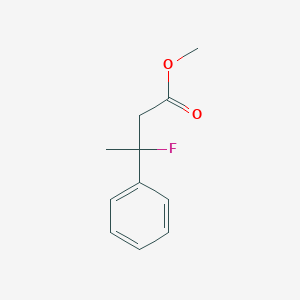
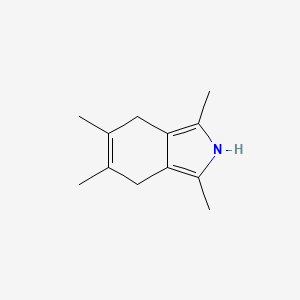
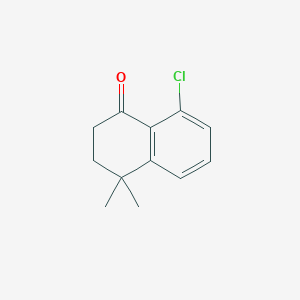
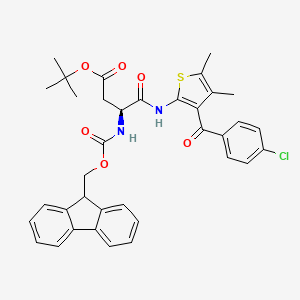
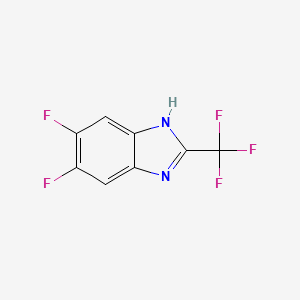
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
